Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development. This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3-fluoro-4-methoxyaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluoro-substituted aromatic ring enhances the compound’s binding affinity and selectivity towards its targets. The tert-butyl group provides steric hindrance, influencing the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the fluoro-substituted aromatic ring, which imparts distinct electronic properties and enhances its biological activity. The combination of the tert-butyl group and the piperazine ring further contributes to its unique chemical and pharmacological profile .
Properties
Molecular Formula |
C16H23FN2O3 |
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Molecular Weight |
310.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)12-5-6-14(21-4)13(17)11-12/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
AKBTUYYAHRRJPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)OC)F |
Origin of Product |
United States |
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